molecular formula C19H21F2N3O B4421621 2-[4-(3-fluorobenzyl)-1-piperazinyl]-N-(2-fluorophenyl)acetamide

2-[4-(3-fluorobenzyl)-1-piperazinyl]-N-(2-fluorophenyl)acetamide

Cat. No. B4421621
M. Wt: 345.4 g/mol
InChI Key: RGJQXVCMROIOMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(3-fluorobenzyl)-1-piperazinyl]-N-(2-fluorophenyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as FPA or Fluoropropylacetamide. FPA is a synthetic compound that has been synthesized through a series of chemical reactions. The compound has been found to have various biochemical and physiological effects and has been used in several scientific research studies.

Mechanism of Action

The mechanism of action of FPA is not fully understood. However, it is believed that the compound binds to the sigma-1 receptor and modulates its activity. This modulation can result in various physiological effects such as pain relief, improved memory, and mood regulation.
Biochemical and Physiological Effects:
FPA has been found to have various biochemical and physiological effects. The compound has been shown to have analgesic properties, which means it can relieve pain. FPA has also been found to have anxiolytic properties, which means it can reduce anxiety. Additionally, FPA has been found to improve memory and cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using FPA in lab experiments is its high affinity for the sigma-1 receptor. This makes it a useful tool for studying the receptor and its physiological functions. However, one limitation of using FPA is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research related to FPA. One area of interest is the development of new compounds that have similar properties to FPA but with improved solubility. Another area of interest is the study of the sigma-1 receptor and its role in various physiological processes. Additionally, FPA could be used to study the potential therapeutic benefits of targeting the sigma-1 receptor in various diseases and conditions.

Scientific Research Applications

FPA has been used in several scientific research studies due to its unique properties. The compound has been found to have an affinity for the sigma-1 receptor, which is a protein that is involved in various physiological processes such as pain perception, memory, and mood regulation. FPA has been used in studies related to the sigma-1 receptor due to its ability to bind to the receptor with high affinity.

properties

IUPAC Name

N-(2-fluorophenyl)-2-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F2N3O/c20-16-5-3-4-15(12-16)13-23-8-10-24(11-9-23)14-19(25)22-18-7-2-1-6-17(18)21/h1-7,12H,8-11,13-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGJQXVCMROIOMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)F)CC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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